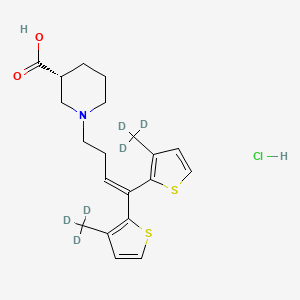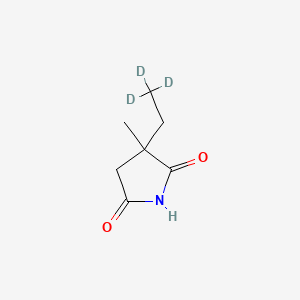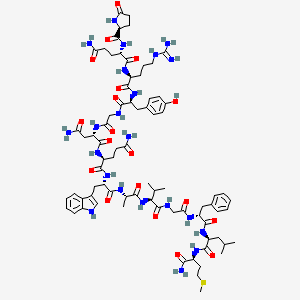
Gabazine Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabazine Ethyl Ester is a chemical compound belonging to the class of benzodiazepines. It is a potent antagonist of the gamma-aminobutyric acid type A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This compound is primarily used in scientific research to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders.
Applications De Recherche Scientifique
Gabazine Ethyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the function of gamma-aminobutyric acid type A receptors and their role in various neurological disorders. Additionally, it is employed in drug development and clinical trials to investigate potential therapeutic agents targeting these receptors.
Mécanisme D'action
Target of Action
Gabazine Ethyl Ester primarily targets the γ-aminobutyric acid receptors (GABA A receptors), which play a crucial role in inhibition in the central nervous system . These receptors are composed of five subunits, and their composition dictates the pharmacological characteristics of GABA A receptors .
Mode of Action
This compound is a potent competitive antagonist of mammalian α1β2γ2 GABA A receptors . It interacts with GABA A receptors by reducing the currents elicited by other compounds from these receptors . The sensitivity of these receptors to this compound can be increased when certain amino acid residues are substituted with α1β2γ2 GABA A receptor residues .
Biochemical Pathways
This compound affects the GABAergic neurotransmission pathway. This pathway involves the neurotransmitter γ-aminobutyric acid (GABA), which is the brain’s major inhibitory neurotransmitter . This compound, as a competitive antagonist, interferes with this pathway by inhibiting the action of GABA on the GABA A receptors .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They dictate how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .
Result of Action
The action of this compound on GABA A receptors results in changes in the neuronal activity. By inhibiting the action of GABA on these receptors, this compound can alter the inhibitory neurotransmission in the central nervous system . This can lead to changes in the patterns of neuronal activity responsible for thought, emotion, and virtually all brain functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . .
Analyse Biochimique
Biochemical Properties
Gabazine Ethyl Ester, as an intermediate in the synthesis of Gabazine, plays a role in biochemical reactions involving Gabazine. Gabazine is known to act as an antagonist at GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening . This interaction reduces GABA-mediated synaptic inhibition by inhibiting chloride flux across the cell membrane, thus inhibiting neuronal hyperpolarization .
Cellular Effects
The effects of this compound on cells are likely to be similar to those of Gabazine, given its role in Gabazine synthesis. Gabazine reduces GABA-mediated synaptic inhibition, which can influence various cellular processes . It can affect cell signaling pathways related to GABAergic neurotransmission, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action is expected to be similar to that of Gabazine. Gabazine acts as an allosteric inhibitor of channel opening in GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex, inhibiting chloride flux across the cell membrane and thus neuronal hyperpolarization .
Temporal Effects in Laboratory Settings
Studies on Gabazine have shown that it can reduce the currents elicited by certain substances, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
Gabazine is known to interact with GABA A receptors, which play a crucial role in the GABAergic neurotransmission pathway .
Subcellular Localization
Gaba A receptors, which Gabazine interacts with, have distinct brain regional and subcellular localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gabazine Ethyl Ester can be synthesized through the transesterification of beta-keto esters. This process involves the reaction of ethyl acetoacetate with an alcohol in the presence of a catalyst. The reaction conditions typically include the use of pure silica or other catalysts to achieve high yields and short reaction times .
Industrial Production Methods: In industrial settings, the preparation of esters like this compound often involves Fischer esterification. This method entails the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Gabazine Ethyl Ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and aminolysis.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Aminolysis: This reaction involves the replacement of the alkoxy group with an amine, forming an amide. It is usually carried out in the presence of a base.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, carboxylate salts, and amides, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMLRVUEGGDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675621 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763886-63-1 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)


![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)


![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

